4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
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Overview
Description
4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is a fluorinated organic compound with the molecular formula C11H6F10N2. This compound is characterized by the presence of two pentafluoroethyl groups attached to a pyridine ring, making it highly fluorinated and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine typically involves the introduction of pentafluoroethyl groups to a pyridine derivative. One common method is the reaction of 4,5-dichloropyridin-2-amine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated groups can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities or receptor interactions, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- Ethanamine, 1,1,2,2,2-pentafluoro-N,N-bis(pentafluoroethyl)-
- Bis(1,1,2,2,2-pentafluoroethyl)diazene
Uniqueness
4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of two pentafluoroethyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H4F10N2 |
---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-5(20)21-2-4(3)7(12,13)9(17,18)19/h1-2H,(H2,20,21) |
InChI Key |
QPKBISKQPDSRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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